molecular formula C17H24N4 B6317703 Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine CAS No. 179056-00-9

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine

Cat. No.: B6317703
CAS No.: 179056-00-9
M. Wt: 284.4 g/mol
InChI Key: BGNGVEQPJCYLIL-UHFFFAOYSA-N
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Description

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine is a compound that features a cycloheptyl group attached to a benzyl amine moiety, which is further substituted with a 5-methyl-4H-1,2,4-triazol-3-yl group.

Preparation Methods

The synthesis of Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine typically involves multiple steps, starting with the preparation of the triazole ring and subsequent attachment to the benzyl amine and cycloheptyl groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine can be compared with other similar compounds, such as:

    Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-phenyl]-amine: Similar structure but with a phenyl group instead of a benzyl group.

    Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-cyclohexyl]-amine: Similar structure but with a cyclohexyl group instead of a benzyl group.

    Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-amine: Similar structure but with an ethyl group instead of a benzyl group.

Properties

IUPAC Name

N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGVEQPJCYLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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